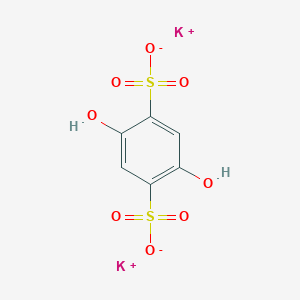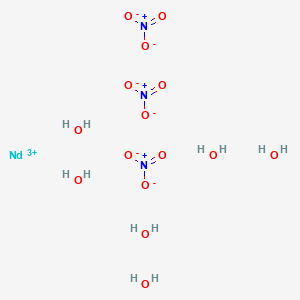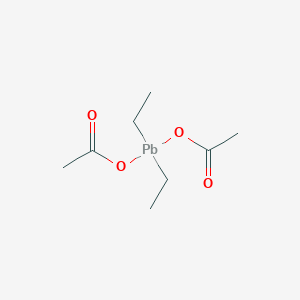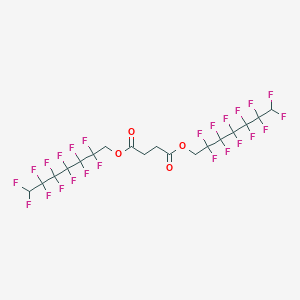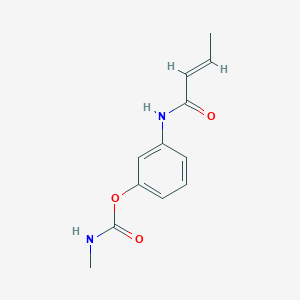
3'-(Methylcarbamoyloxy)crotonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylcarbamoyloxy)crotonanilide (MCC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MCC is a derivative of crotonanilide, which is a class of compounds known for their biological activities. MCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. 3'-(Methylcarbamoyloxy)crotonanilide may also act on other targets, such as ion channels or receptors, to produce its effects.
Efectos Bioquímicos Y Fisiológicos
3'-(Methylcarbamoyloxy)crotonanilide has been shown to reduce inflammation, pain, and fever in animal models. 3'-(Methylcarbamoyloxy)crotonanilide has also been shown to have insecticidal and herbicidal properties. 3'-(Methylcarbamoyloxy)crotonanilide has been found to be well-tolerated in animals and has not shown significant toxicity at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-(Methylcarbamoyloxy)crotonanilide has several advantages for lab experiments, including its stability and ease of synthesis. 3'-(Methylcarbamoyloxy)crotonanilide is also relatively inexpensive compared to other compounds with similar properties. However, 3'-(Methylcarbamoyloxy)crotonanilide has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. One area of interest is the development of 3'-(Methylcarbamoyloxy)crotonanilide analogs with improved pharmacological properties. Another area of interest is the investigation of 3'-(Methylcarbamoyloxy)crotonanilide's potential as an insecticide or herbicide. Further studies are also needed to fully understand the mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide and its effects on various targets in the body.
Conclusion:
In conclusion, 3-(Methylcarbamoyloxy)crotonanilide is a synthetic compound that has shown potential therapeutic properties in scientific research. 3'-(Methylcarbamoyloxy)crotonanilide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 3'-(Methylcarbamoyloxy)crotonanilide has advantages and limitations for lab experiments, and there are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. 3'-(Methylcarbamoyloxy)crotonanilide has the potential to be a valuable tool in the development of new drugs and insecticides/herbicides.
Métodos De Síntesis
3'-(Methylcarbamoyloxy)crotonanilide can be synthesized using different methods, including the reaction of crotonanilide with methyl isocyanate in the presence of a base or the reaction of crotonanilide with dimethylcarbamoyl chloride in the presence of a base. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
3'-(Methylcarbamoyloxy)crotonanilide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antipyretic effects. 3'-(Methylcarbamoyloxy)crotonanilide has also been investigated for its potential use as an insecticide and herbicide. 3'-(Methylcarbamoyloxy)crotonanilide has been tested in vitro and in vivo, and its effectiveness has been evaluated using various animal models and assays.
Propiedades
Número CAS |
17788-15-7 |
|---|---|
Nombre del producto |
3'-(Methylcarbamoyloxy)crotonanilide |
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
Clave InChI |
XDUPUIUISDIOAT-HWKANZROSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Sinónimos |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



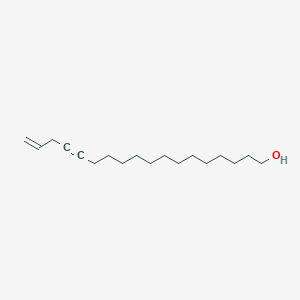
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
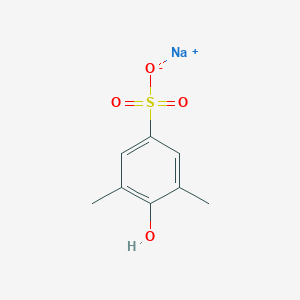
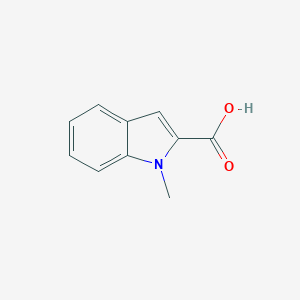
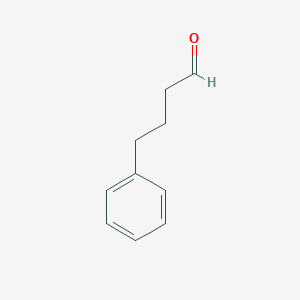
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
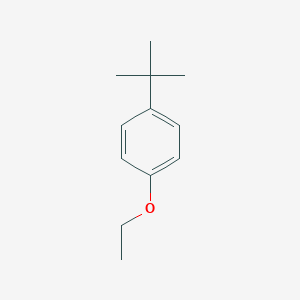
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)
